1-(3-(Thiophen-3-yl)phenyl)ethanone
Description
Significance of Aryl Thiophenes as Molecular Scaffolds in Contemporary Organic Synthesis
Aryl thiophenes are highly valued as molecular scaffolds in the design and synthesis of a wide array of functional molecules. mdpi.com The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene (B151609) ring. This means it can often replace a benzene ring in a biologically active molecule without significant loss of activity, a strategy frequently employed in drug discovery to modulate physicochemical properties and improve pharmacokinetic profiles. mdpi.com
The versatility of the thiophene scaffold stems from its electronic properties and the ability to undergo various chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. ntnu.no This allows for the introduction of diverse functional groups at specific positions on the thiophene ring, enabling the fine-tuning of molecular properties for applications in pharmaceuticals, agrochemicals, and materials science. Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comencyclopedia.pub
Overview of Acetylphenyl Thiophene Derivatives and their Research Trajectories
Acetylphenyl thiophene derivatives, which include the subject of this article, are a subclass of aryl thiophenes that incorporate an acetyl group on the phenyl ring. The presence of the ketone functional group provides a reactive handle for further chemical modifications, making these compounds valuable intermediates in organic synthesis. mdpi.com
Research into acetylphenyl thiophene derivatives is often directed towards the development of novel therapeutic agents. The combination of the thiophene ring and the acetylphenyl moiety can lead to compounds with unique biological activities. For instance, derivatives of 2-acetylthiophene (B1664040) have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. mdpi.com The exploration of different substitution patterns on both the thiophene and phenyl rings is a key strategy in the quest for new and more effective bioactive molecules. nih.gov
Historical Development of Thiophene Chemistry and Ketone Functionalization in Synthetic Science
The history of thiophene chemistry dates back to the late 19th century when it was discovered as an impurity in coal tar-derived benzene. Early synthetic methods, such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, laid the groundwork for accessing this important heterocycle. Another significant historical method is the Gewald reaction, which provides a route to highly substituted 2-aminothiophenes. nih.gov
The functionalization of aromatic compounds with ketone groups, known as acylation, has long been a cornerstone of synthetic organic chemistry. The Friedel-Crafts acylation, developed in the late 19th century, remains a fundamental method for introducing an acetyl group onto an aromatic ring. More contemporary methods, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have provided milder and more versatile routes for the synthesis of aryl ketones, including acetylphenyl thiophenes. libretexts.org These advancements have significantly expanded the toolkit available to organic chemists for the construction of complex molecules.
Research Findings on 1-(3-(Thiophen-3-yl)phenyl)ethanone
Detailed experimental research specifically focused on this compound is limited in publicly available scientific literature. However, its synthesis and properties can be inferred from established methodologies for analogous compounds.
Synthesis
The most probable synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. Two primary pathways can be envisioned:
Reaction of 3-thienylboronic acid with 3-bromoacetophenone.
Reaction of 3-acetylphenylboronic acid with 3-bromothiophene.
Both approaches are expected to yield the desired product. The choice between them would likely depend on the commercial availability and stability of the starting materials.
Table 1: Potential Reactants for Suzuki-Miyaura Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System (Typical) |
| 3-Thienylboronic acid | 3-Bromoacetophenone | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| 3-Acetylphenylboronic acid | 3-Bromothiophene | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene and phenyl rings, as well as a singlet for the methyl protons of the acetyl group. The aromatic region would likely display a complex pattern of multiplets due to the meta-substitution on the phenyl ring and the coupling between the thiophene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ketone group at a downfield chemical shift (typically around 197 ppm). The spectrum would also exhibit a series of signals corresponding to the carbon atoms of the thiophene and phenyl rings.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₀OS), which is 202.27 g/mol . Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the aryl thiophene core.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, would also be present.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-(3-thiophen-3-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-3-2-4-11(7-10)12-5-6-14-8-12/h2-8H,1H3 |
InChI Key |
DZRDRUAIWXDKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation Reactions
Mechanistic Pathways of Palladium-Catalyzed C-H Arylation
The formation of biaryl compounds, such as 1-(3-(Thiophen-3-yl)phenyl)ethanone, through palladium-catalyzed direct C-H arylation of thiophenes is a subject of intensive mechanistic study. This method offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the thiophene (B33073) substrate. acs.org Understanding the intricate mechanistic details is crucial for optimizing reaction conditions, controlling regioselectivity, and expanding the substrate scope.
Elucidation of Concerted Carbopalladation versus Electrophilic Palladation
Two primary mechanistic pathways have been proposed for the C-H activation step in the palladium-catalyzed arylation of thiophenes: an electrophilic palladation (or concerted metalation-deprotonation, CMD) pathway and a Heck-type or carbopalladation pathway.
In the electrophilic palladation/CMD mechanism , the palladium catalyst acts as an electrophile, attacking the electron-rich thiophene ring. This is followed by a deprotonation step, often assisted by a base, to form a thienyl-palladium intermediate. This pathway would be expected to favor arylation at the most acidic position of the thiophene ring. acs.org
However, a growing body of evidence, including kinetic and computational studies, points towards a concerted carbopalladation mechanism for the arylation of many thiophene derivatives. acs.orgnih.gov In this pathway, the reaction proceeds through the coordination of the thiophene's C=C double bond to an arylpalladium(II) complex. This is followed by a concerted carbopalladation step across the double bond. A subsequent base-assisted anti-elimination of a palladium hydride species regenerates the aromaticity of the thiophene ring and yields the arylated product. acs.org
DFT calculations have revealed that for the phenylation of 2-ethylthiophene (B1329412) and 2-chlorothiophene (B1346680), the C-C bond formation occurs via a carbopalladation pathway rather than electrophilic palladation. nih.gov Further experimental support comes from kinetic studies on the β-arylation of benzo[b]thiophenes, where observed ¹³C and ²H kinetic isotope effects are consistent with a rate-limiting carbopalladation step and inconsistent with a CMD process. acs.org
Influence of Lewis Acids and Counteranions on Regioselectivity
Regioselectivity is a major challenge in the C-H functionalization of thiophenes, which possess multiple potentially reactive C-H bonds. mdpi.com The choice of additives, particularly Lewis acids and the nature of the counteranion on the palladium catalyst, has been shown to exert significant control over the position of arylation.
Stoichiometric studies on the direct C-H phenylation of 2-ethylthiophene and 2-chlorothiophene with a PhPdI(bipy) complex demonstrated that the reaction proceeds through a cationic palladium complex, [PhPd(bipy)]⁺. nih.gov Crucially, the counteranion associated with this cationic species, which is influenced by the addition of various Lewis acids (like silver salts), determines the regioselectivity of the arylation. nih.gov Different Lewis acids lead to different counteranions, which in turn modulate the electronic and steric properties of the active catalyst, thereby directing the arylation to either the C4 or C5 position.
The table below illustrates the effect of different additives on the regioselectivity of thiophene arylation.
| Substrate | Arylating Agent | Catalyst System | Additive | Regioselectivity (C4:C5) | Reference |
| 2-Ethylthiophene | PhPdI(bipy) | - | AgBF₄ | Selective for C5 | nih.gov |
| 2-Chlorothiophene | PhPdI(bipy) | - | AgOTf | Selective for C4 | nih.gov |
| 2-Aryl-3-halothiophenes | Heteroarenes | Pd(OAc)₂ | - | Selective C3-heteroarylation | rsc.org |
| 2-(2-Bromoaryl)thiophenes | Heteroarenes | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Selective β-heteroarylation | rsc.org |
Analysis of Catalytic Resting States and Strategies for Preventing Homocoupling
The catalytic cycle of C-H arylation can be hampered by the formation of off-cycle, stable catalyst species known as resting states. Identifying these resting states is key to understanding catalyst deactivation and improving reaction efficiency. In palladium-catalyzed cross-coupling reactions involving thiols, palladium bis-thiolate complexes [Pd(L)(SR)₂] and hydridopalladium thiolate complexes [Pd(L)(H)(SR)] have been identified as resting states, lying off the main catalytic cycle. nih.gov While specific to C-S coupling, this highlights that stable palladium complexes can sequester the active catalyst.
A common side reaction in C-H activation chemistry is the dehydrogenative homocoupling of the substrate. In the context of thiophene arylation, this leads to the formation of unwanted bithiophene byproducts. oup.comnih.gov This process can occur when two thiophene molecules are activated and coupled by the palladium catalyst.
Strategies to prevent homocoupling often involve careful tuning of reaction conditions:
Use of Additives: The presence of silver(I) fluoride (B91410) or acetate (B1210297) has been shown to promote the homocoupling of thiophenes to form bithiophenes. nih.gov Avoiding such reagents or using alternative activators can suppress this side reaction.
Controlled Reaction Conditions: Uncontrolled intra- and intermolecular C-H arylation and homocoupling can lead to a complex mixture of oligomers. clockss.org Precise control over temperature, catalyst loading, and reagent stoichiometry is essential. For instance, in some direct arylation protocols, using the thiophene as the limiting reagent can minimize its self-coupling. nih.gov
Ligand Design: The electronic and steric properties of the ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Highly electron-poor ligands have been developed to accelerate the desired direct arylation, potentially outcompeting the homocoupling pathway. rsc.org
Application of Kinetic Isotope Effects (KIEs) in Mechanistic Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step of a reaction. It is determined by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step, as is often the case in the CMD mechanism. acs.org
An inverse KIE (kH/kD < 1) or a KIE close to unity (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. acs.orgnih.gov
In the context of palladium-catalyzed thiophene arylation, KIE studies have provided crucial evidence against the CMD pathway and in favor of the carbopalladation mechanism. For the room-temperature β-arylation of benzo[b]thiophene, inverse ²H KIEs were observed at both the C2 and C3 positions, which is consistent with a rate-limiting carbopalladation step. acs.org Similarly, a study on the oxidative cross-coupling of ethyl thiophen-3-yl acetate with phenylboronic acid found a low inverse KIE of kH/kD = 0.93, suggesting that C-H activation is not the rate-determining step. tum.de Instead, the rate-limiting step was proposed to be the transfer of the phenyl group from the boronic acid to a palladium-thiophene complex. tum.de
The table below summarizes KIE data from various studies on thiophene C-H functionalization.
| Reaction | Substrate | KIE (kH/kD) | Implication | Reference |
| Atroposelective C–H Olefination | 1a-D / 1a | ~1.2 | C-H activation is not the rate-determining step. | nih.gov |
| β-Arylation of Benzo[b]thiophene | Benzo[b]thiophene-d₇ | Inverse ²H KIEs at C2 and C3 | Supports carbopalladation pathway; C-H cleavage is not rate-limiting. | acs.org |
| Oxidative Cross-Coupling | 4-Deuterated ethyl thiophen-3-yl acetate | 0.93 | C-H activation is not the rate-determining step. | tum.de |
Reaction Mechanisms of Cycloaddition Processes Involving Thiophene Derivatives
Thiophene and its derivatives can participate in various cycloaddition reactions, offering pathways to more complex heterocyclic systems.
(3+2) Cycloaddition Reactions with Thioketones
The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings. In reactions involving thioketones, the thiocarbonyl group acts as a dipolarophile, reacting with a 1,3-dipole. While thiophenes themselves are aromatic and less prone to act as 1,3-dipoles, related sulfur-containing heterocycles and intermediates derived from thiophenes can participate.
Mechanistic studies, often supported by DFT calculations, have elucidated the pathways of these cycloadditions. For instance, the reaction of diazomethanes with thioketones proceeds via an initial one-step [3+2] cycloaddition to form a 1,3,4-thiadiazoline intermediate. researchgate.net This intermediate can then extrude nitrogen to form a thiirane.
In other systems, such as the reaction of donor-acceptor (D-A) cyclopropanes with thioketones, a Lewis acid catalyst like Sc(OTf)₃ can be used to promote a formal [3+2] cycloaddition, leading to the formation of tetrahydrothiophene (B86538) derivatives. nih.gov The reaction of bicyclo[1.1.0]butanes (BCBs) with thioketones provides a catalyst-free pathway to 2-thiabicyclo[2.1.1]hexanes. rsc.org Mechanistic proposals for this transformation consider two main pathways:
Pathway I: A nucleophilic attack initiated by the BCB onto the thioketone.
Pathway II: An attack initiated by the sulfur atom of the thioketone onto the BCB. rsc.org
The formation of specific side products in certain cases suggests the process likely proceeds through Pathway II, involving a sulfur-initiated attack. rsc.org
Theoretical Analysis of Energetics and Selectivities in Cycloadditions
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the construction of six-membered rings. The aromatic nature of thiophene, however, typically renders it less reactive as a diene compared to less aromatic heterocycles like furan. mdpi.com The reaction energy for a thermal cycloaddition involving thiophene is generally high, but this can be altered by the introduction of substituents on the sulfur atom or by using Lewis acid catalysis, which can disrupt the aromaticity and lower the activation barrier. mdpi.commdpi.com
Theoretical studies, often employing Density Functional Theory (DFT), provide profound insights into the energetics and selectivity of these reactions. For instance, computational analyses of the [4+2] cycloaddition of trifluoroethylene (B1203016) with various five-membered chalcogen heterocycles, including thiophene, have shown that such reactions are typically concerted. researchgate.net These studies indicate a preference for the formation of exo-adducts, which are found to be both thermodynamically and kinetically more favored than the endo-adducts. researchgate.net
The activation energies for the [4+2] cycloaddition of trifluoroethylene with thiophene have been calculated to be 34.66 kcal/mol for the endo pathway and 34.15 kcal/mol for the exo pathway, highlighting the slight kinetic preference for the exo product. researchgate.net The presence of fluorine atoms on the dienophile can lead to a more asynchronous transition state. researchgate.net
The table below summarizes the calculated activation energies for the cycloaddition of trifluoroethylene with different five-membered heterocycles, illustrating the relative reactivity.
| Diene | Pathway | Activation Energy (kcal/mol) |
| Furan | endo | 26.99 |
| exo | 25.54 | |
| Thiophene | endo | 34.66 |
| exo | 34.15 | |
| Selenophene | endo | 30.58 |
| exo | 30.49 | |
| Data sourced from a theoretical study using B3LYP/6-31G(d) level of theory. researchgate.net |
These theoretical predictions are crucial for understanding the feasibility and stereochemical outcome of cycloaddition reactions involving thiophene-containing structures like this compound. The substitution pattern on both the thiophene and phenyl rings, as well as the nature of the dienophile, would significantly influence the reaction's energetic profile and selectivity.
Mechanistic Aspects of Base-Catalyzed Reactions in Thiophene Synthesis
Base-catalyzed reactions are fundamental to the synthesis of the thiophene ring itself. Several named reactions, such as the Gewald and Fiesselmann syntheses, rely on base-mediated condensations and cyclizations. The Gewald reaction, for example, typically involves the base-catalyzed condensation of a ketone with a compound containing an activated methylene (B1212753) group and a nitrile, followed by cyclization with elemental sulfur. nih.govrsc.org
Recent advancements have demonstrated the versatility of base-catalyzed, one-pot, multi-component reactions for the synthesis of highly functionalized thiophenes. For instance, a DABCO-catalyzed, three-component reaction of α-cyanoacetates with chalcones and elemental sulfur provides access to 2-aminothiophenes that are not readily obtainable through the traditional Gewald reaction. rsc.org The proposed mechanism for such reactions often involves an initial Michael addition, followed by a sulfurative cyclization. rsc.org The choice of base and its stoichiometry can influence the product distribution, as seen in the three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur, which can yield both 3-cyanothiophenes and 2-aminothiophenes. nih.gov
The synthesis of 3-arylthiophenes, a structural motif present in this compound, can be achieved through base-promoted cyclization of suitable precursors. For example, the cyclization of functionalized alkynes containing a sulfur moiety is a powerful strategy. mdpi.com These reactions can proceed via an initial base-promoted step to generate a reactive intermediate that subsequently undergoes an intramolecular cyclization. mdpi.com
The table below lists various base-catalyzed reaction types relevant to thiophene synthesis and their key mechanistic features.
| Reaction Type | Key Mechanistic Steps | Base |
| Gewald Aminothiophene Synthesis | Knoevenagel condensation, Michael addition of sulfur, cyclization | Amines (e.g., morpholine), DABCO |
| Fiesselmann Thiophene Synthesis | 1,4-Conjugate addition, Dieckmann condensation | Sodium methoxide |
| Three-component reaction of chalcones, benzoylacetonitriles, and sulfur | Michael addition, sulfurative cyclization | DABCO, other organic bases |
| Cyclization of S-containing alkynes | Deprotonation, intramolecular nucleophilic attack | LiHMDS, NaHCO₃ |
| This table compiles information from various sources on base-catalyzed thiophene synthesis. nih.govrsc.orgmdpi.com |
Understanding these base-catalyzed mechanisms is essential for the rational design of synthetic routes to this compound and its derivatives, allowing for control over regioselectivity and functional group tolerance.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationrsc.orgresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(3-(Thiophen-3-yl)phenyl)ethanone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular framework can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aliphatic and aromatic protons. The methyl group of the ethanone (B97240) moiety would produce a characteristic singlet peak in the aliphatic region, typically around δ 2.6 ppm.
The aromatic region of the spectrum (δ 7.0-8.5 ppm) would be more complex, displaying a series of multiplets corresponding to the protons on both the phenyl and thiophene (B33073) rings. The protons on the 1,3-disubstituted phenyl ring would exhibit a specific splitting pattern. Similarly, the three protons on the thiophene ring at positions 2, 4, and 5 would appear as distinct signals, likely multiplets, due to spin-spin coupling with each other. The precise chemical shifts and coupling constants are sensitive to the solvent used for analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃) | ~2.6 | Singlet (s) |
| Phenyl (Ar-H) | ~7.4 - 8.2 | Multiplet (m) |
| Thiophene (Ar-H) | ~7.3 - 7.8 | Multiplet (m) |
Carbon (¹³C) NMR Analysis of Core Carbon Frameworksrsc.orgresearchgate.netnih.govdrugbank.com
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. A key signal would be the resonance for the carbonyl carbon of the ketone group, which is expected to appear significantly downfield, typically in the range of δ 197-200 ppm.
The aromatic region would contain multiple signals corresponding to the 10 unique carbon atoms of the phenyl and thiophene rings. The carbons directly bonded to the sulfur atom in the thiophene ring and the carbons at the point of substitution on both rings would have distinct chemical shifts compared to the other CH carbons. The aliphatic methyl carbon would resonate at the opposite end of the spectrum, in the upfield region around δ 25-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~198 |
| Aromatic (C-S, C-C) | ~125 - 145 |
| Aromatic (C-H) | ~120 - 135 |
| Acetyl (CH₃) | ~27 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisrsc.orgrsc.orgcheminfo.org
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the vibrations of its bonds. The most prominent and diagnostic absorption band would be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak in the region of 1680-1700 cm⁻¹.
Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl group (just below 3000 cm⁻¹). The spectrum would also feature a series of complex bands in the "fingerprint region" (below 1600 cm⁻¹), which are characteristic of the entire molecule, including C=C stretching vibrations from both aromatic rings and C-S stretching from the thiophene ring. The out-of-plane C-H bending vibrations for the substituted rings would provide further structural confirmation.
Table 3: Expected Key IR Absorption Bands for this compound This table is based on characteristic infrared group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-H Bending | 900 - 675 | Strong-Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisnih.gova2bchem.comchemicalbook.com
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀OS, giving it a molecular weight of approximately 202.27 g/mol . a2bchem.comchemicalbook.com The mass spectrum would therefore show a molecular ion peak (M⁺) at m/z 202.
The primary fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage). This would result in the loss of a methyl radical (•CH₃, mass of 15) to form a very stable acylium ion. Therefore, a prominent peak would be expected at m/z 187 (M-15). Further fragmentation of this ion and the parent molecule would give rise to other smaller fragments corresponding to the thiophene and phenyl moieties.
Advanced Spectroscopic Probes for Electronic and Optical Propertiesresearchgate.netresearchgate.netekb.egbiointerfaceresearch.com
The electronic and optical properties of this compound are investigated using techniques like UV-Visible (UV-Vis) spectroscopy. The conjugation between the thiophene ring, the phenyl ring, and the carbonyl group creates an extended π-system that absorbs light in the ultraviolet-visible region.
The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* transitions, characteristic of the conjugated aromatic system, and a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. The position of the maximum absorption (λmax) is sensitive to solvent polarity. ekb.egbiointerfaceresearch.com The extended conjugation in this molecule suggests that its primary absorption bands would likely appear in the UV region, potentially tailing into the visible spectrum. These properties are crucial for applications in materials science, such as in the development of organic semiconductors and dyes. acs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT has proven to be a powerful tool for investigating the intricate details of 1-(3-(Thiophen-3-yl)phenyl)ethanone and its derivatives. nih.govmdpi.com These computational methods allow for the accurate prediction of molecular properties, providing insights that complement experimental findings. mdpi.comnih.gov
Optimization of Molecular Geometries and Vibrational Frequencies
Researchers have employed DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d) and 6-311++G(d,p), to determine the optimized geometries of thiophene (B33073) derivatives. nih.gov For related 3-phenylthiophene (B186537) compounds, these calculations have revealed that the thiophene and benzene (B151609) rings are not coplanar, with dihedral angles ranging from 29.50° to 35.73°. nih.gov The bond angles within the thiophene ring, specifically the C2-S-C5 angle, are consistently found to be around 91.36°–91.46°, indicative of sp² hybridization of the sulfur atom. nih.gov
Vibrational frequency analysis is a critical component of computational studies, providing a molecular fingerprint that aids in the identification of compounds. q-chem.com DFT calculations are used to predict these frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net For accurate assignments of vibrational modes, potential energy distribution (PED) analysis is often performed. researchgate.netnepjol.info The accuracy of these predictions can be influenced by the computational model used, with multi-molecular fragment models sometimes showing better agreement with experimental results than single-molecular calculations. researchgate.netmdpi.com For instance, in complex pharmaceutical molecules, the mean absolute error (MAE) and root mean squared error (RMSE) between theoretical and experimental frequencies can be significantly reduced by employing more sophisticated models. mdpi.com
| Vibrational Mode | Experimental Range/Value | Calculated Value (DFT Method) | Reference |
|---|---|---|---|
| C-H stretching (phenyl) | 3100 - 3000 | 3094, 3092, 3071, 3068 (B3LYP/6-311++G(d,p)) | scirp.org |
| CH₃ asymmetric stretching | 2977 (IR), 2985 (Raman) | 3010, 2991, 2985 (B3LYP) | scirp.org |
| CH₃ symmetric stretching | - | 2928 (B3LYP) | scirp.org |
| C-Cl stretching | 550 - 850 | 451 (B3LYP/6-311++G(d,p)) | scirp.org |
Prediction and Correlation of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT calculations is a valuable tool for structure elucidation and the revision of experimental assignments. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netnih.gov Studies on related 3-phenylthiophene derivatives have shown that calculations at the B3LYP/6-311++G(d,p) and B3LYP/6-311++G(2d,2p) levels of theory can accurately predict both ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be so high that they can be used to resolve ambiguities in experimental resonance assignments. mdpi.com The choice of functional and basis set can influence the accuracy of the predicted shifts, with some studies indicating that TZVP basis sets may yield more accurate results than 6–311 + G(2d,p) basis sets for certain compounds. nih.gov
Investigation of HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. libretexts.orgyoutube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests greater stability. nepjol.inforesearchgate.net For thiophene-based systems, the HOMO-LUMO gap can be tuned by altering substituents. researchgate.netscispace.com For example, in donor-acceptor-donor systems incorporating thiophene, the dihedral angle between the donor and acceptor units primarily influences the HOMO energy with little effect on the LUMO energy. researchgate.net A smaller HOMO-LUMO gap generally indicates that a molecule is more chemically reactive. nih.gov
The spatial distribution of HOMO and LUMO provides insight into the regions of a molecule that are likely to act as electron donors and acceptors, respectively. researchgate.net In many thiophene-containing donor-acceptor molecules, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. scispace.com This separation of frontier orbitals is crucial for applications in organic electronics.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 | TD-DFT | researchgate.net |
| Paracetamol (gas phase) | - | - | 5.594 | B3LYP/6-31G | nepjol.info |
| Paracetamol (solvent phase) | - | - | 5.566 | B3LYP/6-31G | nepjol.info |
| Thiophene-Pyrazine-Acene System | > -7.39343 kcal/mol | < -2.0808 kcal/mol | ~1.43 | Theoretical/Experimental | researchgate.net |
Analysis of Parr Functions and Molecular Mechanism in Reaction Pathways
Parr functions are used within the framework of conceptual DFT to predict the most reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net These functions are derived from the analysis of the Mulliken atomic spin density of the radical anion and cation of the molecule. researchgate.net This analysis helps in understanding the chemoselectivity and regioselectivity of reactions. researchgate.net
DFT calculations are also extensively used to investigate the molecular mechanisms of chemical reactions involving thiophene derivatives. nih.govmdpi.com For instance, studies on cycloaddition reactions have used DFT to determine whether a reaction proceeds via a concerted or stepwise mechanism. mdpi.commdpi.com By calculating the activation energies of different possible pathways, researchers can identify the most favorable reaction route. researchgate.net Molecular Electron Density Theory (MEDT) is another theoretical framework that has been applied to study reaction mechanisms, focusing on how electron density changes throughout a reaction. researchgate.net
Aromaticity Analysis of Thiophene Rings and Substituted Systems
The aromaticity of five-membered heterocycles like thiophene, furan, and pyrrole (B145914) is influenced by the ability of the heteroatom's lone pair of electrons to participate in the π-system. researchgate.netchemrxiv.org Thiophene is generally considered to have the greatest aromaticity among these three, which correlates with the lower electronegativity of sulfur. slideshare.net However, the larger size of the sulfur atom can lead to a size-mismatch with the carbon p-orbitals, which can affect the degree of cyclic conjugation. researchgate.netchemrxiv.org
Investigation of Intermolecular Interactions and Adsorption Processes
Intermolecular interactions play a crucial role in the solid-state packing and material properties of thiophene derivatives. rsc.org X-ray crystallography studies of 1-(thiophen-3-yl)ethanone have revealed the presence of C-H···π hydrogen bonds that connect molecules into sheets. nih.gov Additionally, short S···O contacts are observed between adjacent sheets. nih.gov
Computational Investigations into "this compound" Remain Elusive
Despite a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the reaction selectivity and catalytic cycles for the synthesis of This compound are not publicly documented.
While computational chemistry is a powerful tool for elucidating reaction mechanisms, understanding selectivity (chemo-, regio-, and stereo-selectivity), and mapping out catalytic cycles for the synthesis of complex organic molecules, no specific research applying these methods to this compound could be identified.
Such studies, if conducted, would likely employ methods like Density Functional Theory (DFT) to model the energies of reactants, transition states, intermediates, and products. This would provide valuable insights into the preferred reaction pathways. For instance, in a typical cross-coupling reaction to form this biaryl ketone, computational analysis could predict the most favorable coupling partners and catalyst systems, as well as explain the origins of any observed regioselectivity.
Furthermore, a computational investigation of the catalytic cycle would detail the elementary steps involved, such as oxidative addition, transmetalation, and reductive elimination, providing a molecule-level understanding of the catalyst's role.
The absence of such specific studies in the public domain suggests a potential gap in the current body of research or that such work may be proprietary. Future computational research efforts are needed to shed light on the reaction dynamics and catalytic processes involved in the synthesis of this particular thiophene derivative.
Advanced Reactivity and Derivatization of Aryl Thiophene Ketones
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus
The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). In 1-(3-(Thiophen-3-yl)phenyl)ethanone, the thiophene ring is activated towards electrophilic attack. The substitution pattern is directed by the sulfur atom and the attached phenyl group. The positions ortho and para to the sulfur atom (C2 and C5) are the most activated sites for electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions applicable to the thiophene nucleus in this molecule include halogenation, nitration, and Friedel-Crafts acylation.
Table 1: Illustrative Electrophilic Aromatic Substitution Reactions on a 3-Arylthiophene Model
| Reaction | Electrophile | Reagents | Expected Major Product(s) |
| Bromination | Br+ | N-Bromosuccinimide (NBS) in DMF | 1-(3-(2-Bromo-thiophen-3-yl)phenyl)ethanone |
| Nitration | NO2+ | HNO3/H2SO4 | Mixture of 2-nitro and 5-nitro isomers |
| Acylation | RCO+ | Acyl chloride, Lewis acid (e.g., AlCl3) | 1-(3-(2-Acetyl-thiophen-3-yl)phenyl)ethanone |
Note: The regioselectivity of these reactions can be influenced by steric hindrance from the adjacent phenyl group.
Functional Group Transformations of the Ketone Moiety
The ketone functional group in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Key transformations include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction to a methylene (B1212753) group can be achieved through methods like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions.
Olefinations: The Horner-Wadsworth-Emmons reaction, utilizing a phosphonate (B1237965) ylide, can convert the ketone into an alkene. This reaction is particularly useful for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-isomer. rsc.orgorganic-chemistry.org
Table 2: Examples of Ketone Transformations on an Aryl Ketone Model
| Reaction | Reagents | Product Functional Group |
| Reduction to Alcohol | NaBH₄, Methanol | Secondary Alcohol |
| Clemmensen Reduction | Zn(Hg), HCl | Methylene |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene glycol | Methylene |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | α,β-Unsaturated Ester |
Strategies for Derivatization to Enhance Synthetic Utility
To further expand the synthetic utility of this compound, derivatization strategies can be employed to introduce reactive handles for subsequent reactions. A common and effective strategy is the introduction of a halogen atom onto either the thiophene or the phenyl ring via electrophilic halogenation. For instance, selective bromination of the thiophene ring at the C2 or C5 position can be achieved using reagents like N-bromosuccinimide (NBS). Similarly, the phenyl ring can be halogenated, although this may require harsher conditions.
These halogenated derivatives serve as excellent precursors for a wide array of cross-coupling reactions, significantly broadening the scope of accessible molecular architectures.
Cross-Coupling Reactions for Expanding Molecular Architecture
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are ideal substrates for these transformations.
Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. For example, a bromo-substituted derivative of the title compound can be coupled with various aryl or vinyl boronic acids to form biaryl or vinyl-aryl structures. nih.govrsc.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide. This method is highly effective for the synthesis of aryl alkynes. nih.govresearchgate.netimpactfactor.orggoogle.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organohalide and an amine. It is a versatile method for the synthesis of arylamines. researchgate.netacs.orgnih.gov
Table 3: Overview of Cross-Coupling Reactions with a Halogenated Aryl Thiophene Ketone Model
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid + Aryl Halide | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl/Vinyl-Aryl |
| Sonogashira Coupling | Terminal Alkyne + Aryl Halide | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine |
These advanced reactivity and derivatization strategies highlight the potential of this compound as a versatile building block in the synthesis of complex organic molecules for various applications in medicinal chemistry and materials science.
Applications in Materials Science and Advanced Technologies Excluding Biological and Clinical Applications
Organic Electronics and Optoelectronic Device Integration
The integration of novel organic molecules into electronic and optoelectronic devices is a rapidly advancing field. Thiophene (B33073) derivatives, in particular, are prized for their electronic properties, chemical stability, and the ability to tune their characteristics through chemical modification. researchgate.netnih.gov The structure of 1-(3-(Thiophen-3-yl)phenyl)ethanone, which combines an electron-rich thiophene unit with a phenyl ring, suggests its potential as a precursor or foundational element for materials used in various organic electronic devices.
Utilization as Components in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic semiconductors that emit light when an electric current is applied. The performance of an OLED is heavily dependent on the molecular structure of the materials used in its emissive and charge-transport layers. Thiophene-based molecules are frequently used due to their high charge carrier mobility and tunable emission colors. researchgate.netbeilstein-journals.org
While this compound itself is not a primary emitter, its core structure is a valuable scaffold. By chemically modifying the ketone group or adding donor and acceptor moieties to the phenyl and thiophene rings, it is conceivable to synthesize novel emissive materials. For instance, creating donor-π-acceptor (D-π-A) structures is a common strategy to produce highly fluorescent compounds with intramolecular charge transfer (ICT) characteristics, which are beneficial for OLED applications. beilstein-journals.orgnih.gov The thiophene and phenyl groups in this compound can act as the π-conjugated bridge in such systems.
Application in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, requiring semiconductor materials with high charge carrier mobility and stability. Polythiophenes and other thiophene-containing small molecules are among the most successful materials for OFET applications due to their excellent charge transport properties. researchgate.netnih.gov
The this compound structure could serve as a starting point for the synthesis of larger, more complex molecules designed for OFETs. The planarity and potential for π-π stacking, facilitated by the thiophene and phenyl rings, are desirable traits for efficient charge transport in the solid state. Modifications to this core structure could enhance intermolecular interactions and improve the ordering of molecules in thin films, which is crucial for high-performance transistors.
Role in Photovoltaic Cells and Organic Solar Cells
Organic solar cells (OSCs) rely on the photogeneration of excitons (electron-hole pairs) in a blend of donor and acceptor organic materials, followed by their separation and collection. Thiophene derivatives are widely employed as electron donor materials in the active layer of OSCs because of their broad absorption in the solar spectrum and good charge transport characteristics. researchgate.net
The thiophene-phenyl structure of this compound makes it a relevant building block for the synthesis of new donor polymers or small molecules for OSCs. The electronic properties of the final material can be fine-tuned by extending the conjugation or by adding various side chains to this basic unit. The goal is to create materials with a suitable highest occupied molecular orbital (HOMO) energy level to match with an acceptor and a low bandgap to maximize light absorption.
Development as Fluorescent Materials for Non-Biological Imaging
Fluorescent organic molecules are valuable for a range of sensing and imaging applications beyond the biological realm, for example, in materials diagnostics or as security inks. The fluorescence properties of a molecule are dictated by its electronic structure and its environment. Thiophene-based compounds can be designed to be highly fluorescent. nih.gov
The development of fluorescent materials from this compound would likely involve chemical reactions to create more extended π-conjugated systems or to introduce functional groups that promote radiative decay. The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift with the polarity of the solvent, is a key feature of many thiophene-based dyes and could be a target property for materials derived from this compound. nih.gov
Advanced Polymer Chemistry and Semiconductive Materials
The synthesis of semiconducting polymers from aromatic and heteroaromatic building blocks is a cornerstone of materials chemistry. These polymers combine the electronic properties of semiconductors with the solution processability and mechanical flexibility of plastics.
Synthesis of π-Conjugated Polythiophenes
Polythiophenes are a major class of conducting polymers with a wide array of applications in electronics. The synthesis of these polymers typically involves the coupling of thiophene monomers. For this compound to be used as a monomer for polymerization, it would first need to be functionalized with reactive groups, such as halogens (e.g., bromine or iodine), at the available positions on the thiophene ring.
Once appropriately functionalized, this monomer could be polymerized through various cross-coupling reactions, such as Stille, Suzuki, or direct arylation polymerization. The resulting polymer would have a polythiophene backbone with pendant 3-acetylphenyl groups. These side groups would significantly influence the polymer's properties, including its solubility, solid-state packing, and electronic characteristics. The ketone group, in particular, could provide a site for post-polymerization modification, allowing for further tuning of the material's properties.
Thiophene-Based Nanoparticles in Nanotechnology
In the realm of nanotechnology, thiophene-based nanoparticles (TNPs) have emerged as materials with vast potential. researchgate.net These nanoparticles are utilized as active components in a variety of electronic and optoelectronic devices, including OLEDs, OFETs, lasers, and sensors. researchgate.net The desirable characteristics of TNPs, such as excellent electron transport, distinct optical properties, solution processability, and stability, underpin their utility. researchgate.net
Researchers have engineered nanoparticles from functionalized polythiophenes that can induce phototransduction in living cells when illuminated. rsc.org These nanoparticles, which remain docked on the cell membrane rather than being internalized, can absorb visible light and convert it into an electrical signal, demonstrating their potential as photoactive sites. rsc.org Furthermore, thiophene-based polymeric nanoparticles have been developed to enhance the efficacy of certain compounds by improving their delivery and release properties. nih.govnih.gov The synthesis of thiophene derivatives loaded into nanoparticles represents a strategy to improve the application of these compounds in various fields. nih.govacs.org
Catalysis and Industrial Chemical Processes
Thiophene and its derivatives play a crucial role in various catalytic and industrial processes. Their involvement ranges from acting as protective agents against corrosion to being key subjects in the purification of fossil fuels. The unique chemical structure of the thiophene ring, particularly the presence of the sulfur atom and the delocalized π-electron system, dictates its behavior in these applications. rsc.org
Application as Corrosion Inhibitors
Thiophene derivatives have been extensively studied and proven to be effective corrosion inhibitors, particularly for steel and aluminum alloys in acidic environments. researchgate.netresearchgate.netresearchgate.net The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process. nih.gov This adsorption involves the heteroatom (sulfur) and the π-electrons of the aromatic ring, which can interact with the d-orbitals of the metal. scispace.com
The efficiency of inhibition typically increases with the concentration of the thiophene derivative. researchgate.netresearchgate.net For instance, studies have shown that certain thiophene compounds can achieve inhibition efficiencies as high as 98% for steel in sulfuric acid. researchgate.net Polarization studies often reveal that these compounds act as mixed-type or cathodic inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process without altering the fundamental mechanism, such as the hydrogen evolution reaction. researchgate.netresearchgate.net The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir or Temkin adsorption isotherms. researchgate.netscispace.com
| Thiophene Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2-Ethylamine thiophene | Steel | 0.5M H₂SO₄ | 5 × 10⁻³ M | 98% | researchgate.net |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5M H₂SO₄ | 5 × 10⁻³ M | 87% | researchgate.net |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 10⁻³ M | 94.0% | researchgate.net |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 10⁻³ M | 96.0% | researchgate.net |
| Bis-thiophene Schiff base copper complex (Cu(II)@Thy-2) | Q235 Metal | Not Specified | 100 ppm | 95.2% | mdpi.com |
Role in Hydrodesulfurization (HDS) Processes
Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum industry designed to remove sulfur from fossil fuels. cup.edu.cnmdpi.com Thiophene is frequently used as a model compound in HDS research because its structure is representative of the more complex sulfur-containing organic compounds found in crude oil. mdpi.com The process typically operates at high temperatures and pressures using metal sulfide (B99878) catalysts, such as those based on molybdenum (Mo) and cobalt (Co). mdpi.comtue.nl
The mechanism of thiophene HDS is complex and generally proceeds through two primary pathways:
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the thiophene ring, leading to the formation of butadiene, which is then hydrogenated to butenes and butane. osti.govacs.org
Hydrogenation (HYD): In this pathway, the thiophene ring is first hydrogenated to form intermediates like dihydrothiophene (DHT) and tetrahydrothiophene (B86538) (THT). osti.govberkeley.eduosti.gov Subsequently, the C-S bonds in these saturated intermediates are broken to release sulfur as hydrogen sulfide (H₂S) and form hydrocarbon products. berkeley.edu
The selectivity between the DDS and HYD pathways depends on the catalyst type and reaction conditions. osti.govberkeley.edu For example, on Ru/SiO₂ catalysts, both pathways occur in parallel. berkeley.edu On silica-supported molybdenum catalysts, THT and 1-butanethiol (B90362) have been identified as intermediates, suggesting the operation of the HYD pathway. osti.gov The ultimate goal of HDS is to reduce sulfur content to meet stringent environmental regulations. mdpi.com
Sensing and Chemical Detection Systems
Thiophene-based molecules are excellent candidates for the development of chemosensors due to their exceptional photophysical properties. bohrium.comresearchgate.net These sensors are designed to detect a wide variety of analytes, including metal ions and anions, often in aqueous or biological systems. bohrium.comresearchgate.net The detection mechanism frequently relies on changes in the fluorescence or color of the thiophene-based probe upon binding with the target analyte. bohrium.com
Thiophene-based chemosensors have been developed for the detection of numerous cations such as Zn²⁺, Al³⁺, Hg²⁺, and Cu²⁺, as well as anions like CN⁻ and F⁻. bohrium.comresearchgate.netnih.gov The design of these sensors often involves combining the thiophene moiety, which acts as a fluorophore or signaling unit, with a specific receptor site that selectively binds the target analyte. bohrium.commdpi.com This interaction can lead to phenomena such as Chelation-Enhanced Fluorescence (CHEF), where fluorescence is "turned on," or Chelation-Enhanced Quenching (CHEQ), where fluorescence is diminished. bohrium.comresearchgate.net
Q & A
Basic Research Question
- Mass Spectrometry (MS): Electron ionization (EI) MS provides fragmentation patterns to confirm molecular weight (e.g., m/z 200–250 range) and structural motifs .
- Gas Chromatography (GC): Retention indices and boiling points (e.g., ~493 K under standard pressure) help assess volatility and purity .
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic proton environments (thiophene vs. phenyl protons) and ketone carbonyl signals (~200 ppm in ¹³C) .
How can computational modeling predict the pharmacological potential of this compound?
Advanced Research Question
Molecular docking (using tools like PyRx or Discovery Studio) evaluates binding affinity to target proteins (e.g., enzymes in leukemia or microbial pathways). ADMET studies (via SwissADME) assess drug-likeness, showing compliance with Lipinski’s rules (e.g., MW < 500, logP < 5) . For example, docking with antileukemic targets (e.g., kinase inhibitors) may reveal hydrogen bonding with thiophene sulfur or ketone oxygen .
What strategies are used to modify the compound’s structure for enhanced bioactivity?
Advanced Research Question
- Functionalization: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to modulate electronic properties and binding interactions .
- Heterocycle Replacement: Substitute thiophene with other heterocycles (e.g., furan, pyrazole) to alter solubility and target selectivity .
- Derivatization: Convert the ketone to oximes or hydrazones for improved stability or metal-chelation properties .
How should researchers address discrepancies in reported physicochemical data (e.g., boiling points)?
Advanced Research Question
Contradictions in boiling points (e.g., 493 K vs. 382 K under reduced pressure) arise from measurement conditions (ambient vs. vacuum). Cross-validate using standardized protocols (e.g., NIST-recommended methods) and replicate experiments with controlled pressure/vacuum settings . Always report measurement context (e.g., “Tboil = 382 K at 0.016 bar”) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE: Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Work in a fume hood due to potential volatile byproducts.
- Waste Disposal: Segregate organic waste and collaborate with certified agencies for disposal (avoid aqueous release) .
How can reaction purity be ensured during multi-step syntheses?
Advanced Research Question
- In-line Monitoring: Use TLC (silica gel, UV visualization) or HPLC (C18 columns, acetonitrile/water gradients) to track intermediates .
- Recrystallization: Purify crude products using ethanol or ethyl acetate/hexane mixtures.
- Spectroscopic Cross-Check: Compare NMR/MS data with literature (e.g., NIST Chemistry WebBook) .
What in vitro assays are suitable for evaluating biological activity?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
